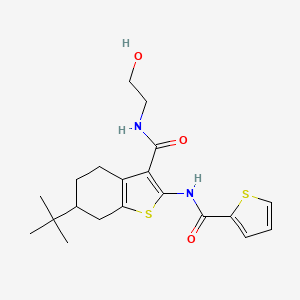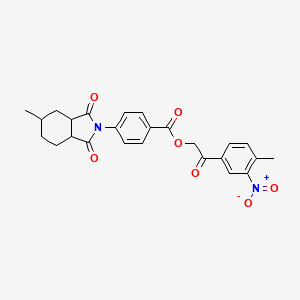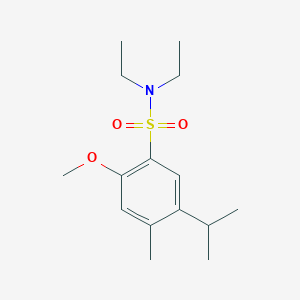![molecular formula C18H22N2O3S B3937532 N~2~-(Methanesulfonyl)-N~2~-(3-methylphenyl)-N-[(4-methylphenyl)methyl]glycinamide CAS No. 6478-06-4](/img/structure/B3937532.png)
N~2~-(Methanesulfonyl)-N~2~-(3-methylphenyl)-N-[(4-methylphenyl)methyl]glycinamide
Overview
Description
N~2~-(Methanesulfonyl)-N~2~-(3-methylphenyl)-N-[(4-methylphenyl)methyl]glycinamide: is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a methanesulfonyl group, a 3-methylphenyl group, and a 4-methylphenylmethyl group attached to a glycinamide backbone. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Methanesulfonyl)-N~2~-(3-methylphenyl)-N-[(4-methylphenyl)methyl]glycinamide typically involves the following steps:
Formation of the Glycinamide Backbone: The glycinamide backbone can be synthesized by reacting glycine with an appropriate amine under controlled conditions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 3-Methylphenyl Group: The 3-methylphenyl group is attached through a nucleophilic substitution reaction using a suitable 3-methylphenyl halide.
Attachment of the 4-Methylphenylmethyl Group: The final step involves the attachment of the 4-methylphenylmethyl group, which can be achieved through a similar nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of N2-(Methanesulfonyl)-N~2~-(3-methylphenyl)-N-[(4-methylphenyl)methyl]glycinamide may involve:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-(Methanesulfonyl)-N~2~-(3-methylphenyl)-N-[(4-methylphenyl)methyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N~2~-(Methanesulfonyl)-N~2~-(3-methylphenyl)-N-[(4-methylphenyl)methyl]glycinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of N2-(Methanesulfonyl)-N~2~-(3-methylphenyl)-N-[(4-methylphenyl)methyl]glycinamide involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(Methanesulfonyl)-N~2~-(phenyl)-N-[(4-methylphenyl)methyl]glycinamide
- N~2~-(Methanesulfonyl)-N~2~-(3-methylphenyl)-N-[(phenyl)methyl]glycinamide
- N~2~-(Methanesulfonyl)-N~2~-(3-methylphenyl)-N-[(4-chlorophenyl)methyl]glycinamide
Uniqueness
N~2~-(Methanesulfonyl)-N~2~-(3-methylphenyl)-N-[(4-methylphenyl)methyl]glycinamide is unique due to the specific combination of functional groups and substituents, which confer distinct chemical and biological properties. Its methanesulfonyl group, combined with the 3-methylphenyl and 4-methylphenylmethyl groups, may result in unique interactions with molecular targets and pathways, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-(3-methyl-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14-7-9-16(10-8-14)12-19-18(21)13-20(24(3,22)23)17-6-4-5-15(2)11-17/h4-11H,12-13H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYULQFSRJUWEKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN(C2=CC=CC(=C2)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392182 | |
| Record name | N~2~-(Methanesulfonyl)-N~2~-(3-methylphenyl)-N-[(4-methylphenyl)methyl]glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6478-06-4 | |
| Record name | N~2~-(Methanesulfonyl)-N~2~-(3-methylphenyl)-N-[(4-methylphenyl)methyl]glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B3937457.png)
![1-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-3,3-dimethylbutan-2-ol;hydrochloride](/img/structure/B3937459.png)
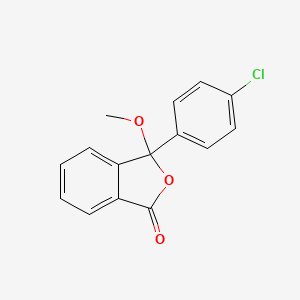
![2-[3-(2,6-dimethoxyphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B3937474.png)
![2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B3937494.png)
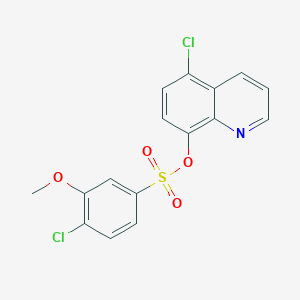
![4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-yl]-N-[2-(methylthio)phenyl]-4-oxobutanamide](/img/structure/B3937507.png)
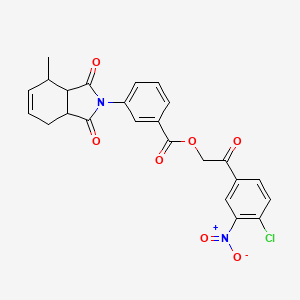
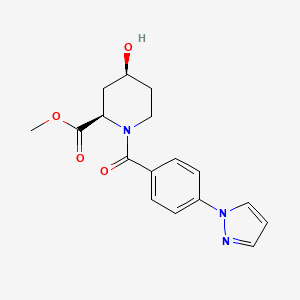
![N-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-2-furamide](/img/structure/B3937521.png)
